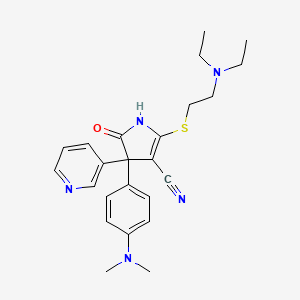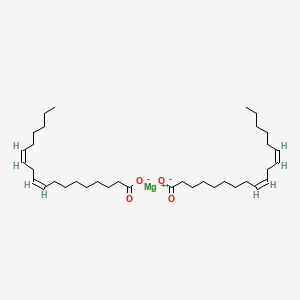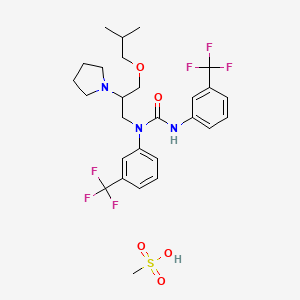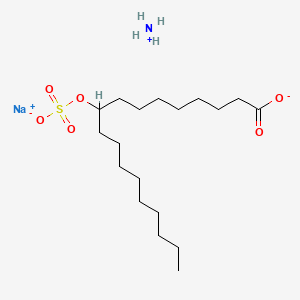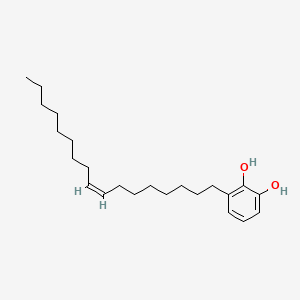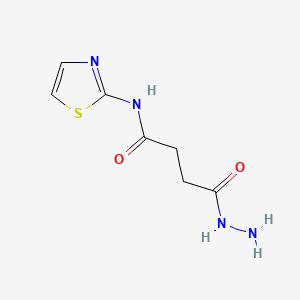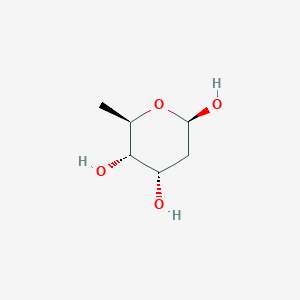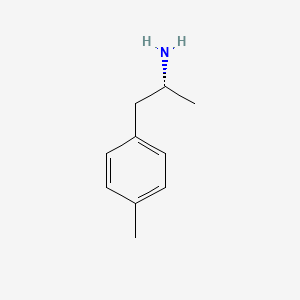
4-Methylamphetamine, (-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylamphetamine typically involves the alkylation of phenylacetone with methylamine, followed by reduction. One common method includes the use of mercury aluminum amalgam as a catalyst for the reduction process . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of 4-Methylamphetamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the hazardous nature of some reagents and intermediates involved in the synthesis.
化学反応の分析
Types of Reactions: 4-Methylamphetamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group, leading to the formation of various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-methylbenzaldehyde or 4-methylbenzoic acid, while reduction can produce various amine derivatives .
科学的研究の応用
Chemistry: It serves as a model compound for studying the effects of structural modifications on the activity of amphetamines.
Industry: The compound has been explored as a precursor for the synthesis of other psychoactive substances.
作用機序
4-Methylamphetamine exerts its effects by acting as a potent and balanced releasing agent for serotonin, norepinephrine, and dopamine . It binds to and activates the respective transporters, leading to the release of these neurotransmitters into the synaptic cleft. This results in increased neurotransmitter levels and enhanced stimulation of the central nervous system . The compound’s mechanism of action also involves interactions with various receptors, including serotonin receptors, which can modulate its effects .
類似化合物との比較
- 2-Methylamphetamine
- 3-Methylamphetamine
- 4-Methyl-N-methylamphetamine
- 4-Methyl-N-methylcathinone
- 4-Methylphenmetrazine
- 3-Methoxy-4-methylamphetamine
- 3,4-Dimethylamphetamine
- 4-Ethylamphetamine
Comparison: 4-Methylamphetamine is unique due to its balanced releasing activity for serotonin, norepinephrine, and dopamine. Compared to other similar compounds, it has a higher potency for releasing serotonin relative to dopamine, which may contribute to its lower rate of self-administration in animal studies . This distinct profile makes it an interesting compound for further research and potential therapeutic applications.
特性
CAS番号 |
788775-45-1 |
|---|---|
分子式 |
C10H15N |
分子量 |
149.23 g/mol |
IUPAC名 |
(2R)-1-(4-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C10H15N/c1-8-3-5-10(6-4-8)7-9(2)11/h3-6,9H,7,11H2,1-2H3/t9-/m1/s1 |
InChIキー |
ZDHZDWSHLNBTEB-SECBINFHSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C[C@@H](C)N |
正規SMILES |
CC1=CC=C(C=C1)CC(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





